molecular formula C23H27N3O B3801484 N-[[2-(5-methylfuran-2-yl)phenyl]methyl]-1-(pyridin-2-ylmethyl)piperidin-3-amine

N-[[2-(5-methylfuran-2-yl)phenyl]methyl]-1-(pyridin-2-ylmethyl)piperidin-3-amine

Cat. No.: B3801484
M. Wt: 361.5 g/mol
InChI Key: BRPULKWRQQTEDJ-UHFFFAOYSA-N
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Description

N-[[2-(5-methylfuran-2-yl)phenyl]methyl]-1-(pyridin-2-ylmethyl)piperidin-3-amine is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyridine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(5-methylfuran-2-yl)phenyl]methyl]-1-(pyridin-2-ylmethyl)piperidin-3-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyridine intermediates, followed by their coupling with the piperidine derivative. Key steps may include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyridine ring: Pyridine derivatives can be synthesized via various methods, including the Hantzsch pyridine synthesis.

    Coupling reactions: The final step involves coupling the furan and pyridine intermediates with the piperidine derivative using reagents such as palladium catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(5-methylfuran-2-yl)phenyl]methyl]-1-(pyridin-2-ylmethyl)piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-[[2-(5-methylfuran-2-yl)phenyl]methyl]-1-(pyridin-2-ylmethyl)piperidin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its unique structure.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-[[2-(5-methylfuran-2-yl)phenyl]methyl]-1-(pyridin-2-ylmethyl)piperidin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-[[2-(5-methylfuran-2-yl)phenyl]methyl]-1-(pyridin-2-ylmethyl)piperidin-3-amine: shares similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which imparts a unique set of chemical and biological properties. This makes it a valuable compound for exploring new chemical space in drug discovery and material science.

Properties

IUPAC Name

N-[[2-(5-methylfuran-2-yl)phenyl]methyl]-1-(pyridin-2-ylmethyl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O/c1-18-11-12-23(27-18)22-10-3-2-7-19(22)15-25-21-9-6-14-26(17-21)16-20-8-4-5-13-24-20/h2-5,7-8,10-13,21,25H,6,9,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPULKWRQQTEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC=CC=C2CNC3CCCN(C3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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